3-(5-Methyl-2-n-pentoxyphenyl)-1-propene

Description

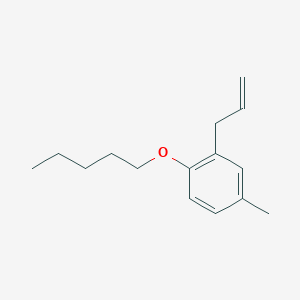

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene is an aromatic propenyl compound featuring a phenyl ring substituted with a methyl group at the 5-position and an n-pentoxy group at the 2-position, linked to a propenyl chain.

Properties

IUPAC Name |

4-methyl-1-pentoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-6-7-11-16-15-10-9-13(3)12-14(15)8-5-2/h5,9-10,12H,2,4,6-8,11H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFPZVSXMPDDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-n-pentoxyphenyl)-1-propene typically involves the alkylation of 5-methyl-2-n-pentoxyphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The resulting intermediate is then subjected to a dehydration reaction to form the propene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene group to an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products

Oxidation: Epoxides or ketones.

Reduction: Alkanes.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-n-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1-Propene Derivatives

Key Comparisons :

- Steric Effects: The adamantyl group in 3-(1-Adamantyl)-1-propene imposes significant steric hindrance, limiting its reactivity in polymerization, whereas the flexible pentoxy chain in the target compound may facilitate monomer incorporation into polymers .

Biological Activity

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a propene backbone substituted with a 5-methyl-2-n-pentoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves alkylation reactions or the use of specific coupling agents to form the desired phenylpropene structure. The detailed synthetic pathways may vary, but they generally include steps such as:

- Alkylation of phenolic compounds

- Elimination reactions to form the propene double bond

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, including:

- Pseudomonas aeruginosa

- Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 0.21 µM for a related compound against these pathogens, highlighting the potential effectiveness of this class of compounds in treating infections caused by resistant bacteria .

Antifungal Activity

In addition to antibacterial properties, similar compounds have demonstrated antifungal activity against species such as Candida. The effectiveness against fungal pathogens suggests that this compound may be useful in developing antifungal treatments .

Anticancer Potential

Emerging studies have suggested that phenylpropene derivatives may exhibit anticancer activity. The mechanisms often involve induction of apoptosis in cancer cells and inhibition of tumor growth. Specific pathways affected include:

- Cell cycle regulation

- Apoptotic signaling pathways

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various phenylpropene derivatives found that certain modifications led to enhanced potency against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that longer alkyl chains could improve membrane penetration and interaction with bacterial targets .

- Cytotoxicity Assessment : In vitro cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | MIC (μM) | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | TBD | Active against E. coli | Active against Candida |

| Analog A | 0.21 | Active against P. aeruginosa | Moderate activity |

| Analog B | TBD | Active against Gram-positive | High activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.